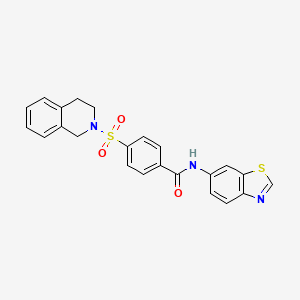

N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

N-(1,3-Benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core linking a 1,3-benzothiazole moiety to a 1,2,3,4-tetrahydroisoquinoline sulfonyl group. The benzothiazole ring contributes to π-π stacking interactions in biological targets, while the tetrahydroisoquinoline sulfonyl group enhances solubility and binding affinity through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S2/c27-23(25-19-7-10-21-22(13-19)30-15-24-21)17-5-8-20(9-6-17)31(28,29)26-12-11-16-3-1-2-4-18(16)14-26/h1-10,13,15H,11-12,14H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOFQWLWHDPJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)N=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.

Synthesis of Tetrahydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.

Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.

Amide Bond Formation: Coupling the benzothiazole and tetrahydroisoquinoline-sulfonyl intermediates using amide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide serves as a versatile building block in synthetic chemistry. It is utilized for:

- Ligand Development : Acts as a ligand in coordination chemistry to form complexes with transition metals.

- Synthetic Pathway Exploration : Used in the development of new synthetic methodologies due to its reactive functional groups.

Biology

The compound exhibits significant biological activity, making it a subject of interest in pharmacological research:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes related to disease pathways. For example, it has shown potential as an inhibitor of carbonic anhydrases crucial for tumor survival under hypoxic conditions .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Cancer Treatment : Studies suggest its efficacy in targeting cancer cells by disrupting metabolic pathways essential for tumor growth.

- Neurodegenerative Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating diseases like Alzheimer's and Parkinson's .

Case Study 1: Cancer Therapeutics

Research conducted on the use of this compound in breast cancer models demonstrated a reduction in tumor size and cell proliferation rates compared to control groups. The mechanism involved the inhibition of key signaling pathways associated with cell growth.

Case Study 2: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function metrics .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The benzothiazole and tetrahydroisoquinoline moieties might play roles in binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound is distinguished by:

- Benzamide linkage: Connects the benzothiazole and tetrahydroisoquinoline sulfonyl groups.

- 1,3-Benzothiazol-6-yl group : Provides aromaticity and electron-deficient regions for target engagement.

- 1,2,3,4-Tetrahydroisoquinoline sulfonyl group: Introduces conformational rigidity and sulfonamide-based hydrogen bonding.

Comparison with BA90939 (2-(Morpholin-4-yl)-1,3-Benzothiazol-6-yl 4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzoate)

BA90939 (CAS: 941890-54-6) shares structural similarities but differs critically in:

- Linkage type: BA90939 employs a benzoate ester (C-O-C=O), whereas the target compound uses a benzamide (NH-C=O).

- Substituent on benzothiazole : BA90939 features a morpholine group at the 2-position, enhancing solubility but possibly reducing lipophilicity. In contrast, the target compound’s benzothiazole lacks this substitution, favoring interactions with hydrophobic pockets .

Table 1: Structural Comparison

| Feature | Target Compound | BA90939 |

|---|---|---|

| Core linkage | Benzamide (NH-C=O) | Benzoate ester (C-O-C=O) |

| Benzothiazole substituent | None (6-position NH linkage) | 2-Morpholin-4-yl |

| Molecular weight | ~500–550 (estimated) | 535.63 g/mol |

| Key functional groups | Sulfonamide, amide, benzothiazole | Sulfonamide, ester, morpholine |

Comparison with Triazole Derivatives (Compounds [7–9] from )

Compounds [7–9] in are 1,2,4-triazole-3-thiones with phenylsulfonyl and difluorophenyl groups. Key differences include:

- Heterocyclic core : Triazoles vs. benzothiazole. Triazoles offer additional hydrogen-bonding sites but may reduce metabolic stability.

- Sulfonyl substituents: Compounds [7–9] use simple phenylsulfonyl groups, while the target compound employs a tetrahydroisoquinoline sulfonyl group, which confers conformational restraint and enhanced binding specificity .

- Spectral properties : The target compound’s IR spectrum would show amide C=O stretches (~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹), contrasting with triazole-thiones’ C=S (~1250 cm⁻¹) and absent C=O bands .

Table 2: Functional Group Analysis

| Compound Type | IR Absorption Bands (cm⁻¹) | NMR Features |

|---|---|---|

| Target Compound | 1663–1682 (C=O), 3150–3319 (NH) | Aromatic protons (δ 7.0–8.5), NH (~δ 10) |

| BA90939 | ~1730 (ester C=O), ~1255 (S=O) | Morpholine protons (δ 3.5–4.0) |

| Triazole-thiones [7–9] | 1247–1255 (C=S), 3278–3414 (NH) | Triazole protons (δ 8.0–9.0) |

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazole moiety linked to a tetrahydroisoquinoline sulfonamide. Its molecular formula is with a molecular weight of approximately 394.55 g/mol. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Benzothiazole | A bicyclic compound contributing to biological activity. |

| Tetrahydroisoquinoline | Imparts neuroactive properties. |

| Sulfonamide Group | Enhances solubility and bioavailability. |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activities. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase .

- Case Study : A study conducted on human breast cancer cells demonstrated a significant reduction in cell viability when treated with this compound at concentrations of 10 µM and 20 µM over 48 hours .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

The neuroprotective potential of this compound has garnered attention in the context of neurodegenerative diseases:

- Research Findings : In models of Parkinson's disease, this compound was found to reduce oxidative stress and neuronal apoptosis .

- Animal Studies : In vivo studies using rodent models showed that administration of the compound led to improved motor function and reduced dopaminergic neuron loss .

Summary of Biological Activities

Q & A

Q. What are the key considerations in designing synthetic routes for N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?

Methodological Answer: Synthetic routes should prioritize regioselectivity in sulfonamide bond formation and stability of the tetrahydroisoquinoline moiety. Multi-step protocols often involve:

Coupling reactions : Use of pyridine or DMF as solvents to facilitate amide bond formation between benzothiazole and benzamide precursors (analogous to , where pyridine was used for coupling thiazole amines with acyl chlorides) .

Protecting groups : For reactive sites like sulfonyl or amino groups, tert-butoxycarbonyl (Boc) or benzyl groups may be employed to prevent side reactions .

Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures is critical to isolate high-purity products .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is required:

- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and sulfonamide/amide linkages (e.g., δ 7.3–8.1 ppm for benzothiazole protons; δ 3.5–4.0 ppm for tetrahydroisoquinoline methylene groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with sulfur and chlorine atoms .

- Infrared (IR) spectroscopy : Peaks at ~1660–1680 cm for carbonyl (amide) and ~1350 cm for sulfonyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts?

Methodological Answer: Statistical Design of Experiments (DoE) is essential:

- Factorial design : Test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables, such as the effect of pH on sulfonylation efficiency .

- Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What computational tools are effective for predicting reaction mechanisms or designing derivatives?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) to map transition states in sulfonamide formation or evaluate electronic effects of substituents (e.g., electron-withdrawing groups on benzothiazole) .

- Molecular dynamics (MD) simulations : Study solvent effects on reaction kinetics or ligand-protein interactions if the compound is bioactive .

- AI-driven platforms : Tools like COMSOL Multiphysics integrated with machine learning can predict optimal reaction pathways or simulate crystallization behavior .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process intensification : Use microreactors to enhance heat/mass transfer in exothermic steps like sulfonylation .

- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) such as particle size distribution and impurity profiles early in development .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Analog synthesis : Modify substituents on the benzothiazole (e.g., electron-donating groups at position 6) or tetrahydroisoquinoline (e.g., methyl vs. halogen substitutions) .

- Biological assays : Pair synthetic efforts with enzymatic inhibition studies (e.g., IC measurements for kinase targets) or cellular uptake assays using fluorescent labeling .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-analysis : Compare datasets across studies while controlling for variables like assay type (e.g., cell-free vs. cell-based) or compound purity (>95% by HPLC) .

- Orthogonal validation : Replicate key findings using alternative methods (e.g., surface plasmon resonance alongside enzyme inhibition assays) .

- Crystallography : Resolve 3D structures of the compound bound to target proteins to clarify binding modes and explain potency variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.